(R)-3-bromo-1-(trifluoromethyl)pyrrolidine
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Overview
Description
®-3-bromo-1-(trifluoromethyl)pyrrolidine is a chiral pyrrolidine derivative characterized by the presence of a bromine atom and a trifluoromethyl group. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a versatile scaffold in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-bromo-1-(trifluoromethyl)pyrrolidine typically involves the functionalization of a preformed pyrrolidine ring. One common method is the bromination of 1-(trifluoromethyl)pyrrolidine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure regioselectivity and minimize side reactions .
Industrial Production Methods
Industrial production of ®-3-bromo-1-(trifluoromethyl)pyrrolidine may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality . Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
®-3-bromo-1-(trifluoromethyl)pyrrolidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrrolidines with various functional groups.
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Scientific Research Applications
®-3-bromo-1-(trifluoromethyl)pyrrolidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ®-3-bromo-1-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes . The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity towards its targets . These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-bromo-1-(trifluoromethyl)pyrrolidine: Lacks the chiral center, resulting in different stereochemical properties.
1-(trifluoromethyl)pyrrolidine: Lacks the bromine atom, affecting its reactivity and binding interactions.
3-chloro-1-(trifluoromethyl)pyrrolidine: Substitution of bromine with chlorine alters the compound’s electronic and steric properties.
Uniqueness
®-3-bromo-1-(trifluoromethyl)pyrrolidine is unique due to its chiral nature and the presence of both bromine and trifluoromethyl groups. These features contribute to its distinct physicochemical properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C5H7BrF3N |
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Molecular Weight |
218.01 g/mol |
IUPAC Name |
(3R)-3-bromo-1-(trifluoromethyl)pyrrolidine |
InChI |
InChI=1S/C5H7BrF3N/c6-4-1-2-10(3-4)5(7,8)9/h4H,1-3H2/t4-/m1/s1 |
InChI Key |
SHCNIXQNBJRIJH-SCSAIBSYSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1Br)C(F)(F)F |
Canonical SMILES |
C1CN(CC1Br)C(F)(F)F |
Origin of Product |
United States |
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